molecular formula C7H14N2O2S B8801738 Carbamic acid, N-[imino(methylthio)methyl]-, 1,1-dimethylethyl ester

Carbamic acid, N-[imino(methylthio)methyl]-, 1,1-dimethylethyl ester

Cat. No.: B8801738
M. Wt: 190.27 g/mol
InChI Key: QNNVPHNPWRBCKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Carbamic acid, N-[imino(methylthio)methyl]-, 1,1-dimethylethyl ester is a chemical compound with a unique structure that includes a tert-butyl group, a methylsulfanyl group, and a methanimidoyl group

Preparation Methods

The synthesis of Carbamic acid, N-[imino(methylthio)methyl]-, 1,1-dimethylethyl ester typically involves the reaction of tert-butyl carbamate with a suitable methylsulfanyl-containing reagent under controlled conditions. The reaction is usually carried out in the presence of a base and a solvent to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Carbamic acid, N-[imino(methylthio)methyl]-, 1,1-dimethylethyl ester undergoes various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the methylsulfanyl group.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Carbamic acid, N-[imino(methylthio)methyl]-, 1,1-dimethylethyl ester has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein modification.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Carbamic acid, N-[imino(methylthio)methyl]-, 1,1-dimethylethyl ester involves its interaction with molecular targets through its functional groups. The methylsulfanyl group can participate in nucleophilic or electrophilic reactions, while the tert-butyl group provides steric hindrance that can influence the compound’s reactivity. The methanimidoyl group can form covalent bonds with target molecules, leading to various biological and chemical effects.

Comparison with Similar Compounds

Carbamic acid, N-[imino(methylthio)methyl]-, 1,1-dimethylethyl ester can be compared with other similar compounds such as:

    tert-butyl N-[(methylsulfanyl)propan-2-yl]carbamate: Similar structure but with a different alkyl chain length.

    tert-butyl N-[(methylsulfanyl)thiazol-5-yl]carbamate: Contains a thiazole ring instead of a methanimidoyl group.

Properties

Molecular Formula

C7H14N2O2S

Molecular Weight

190.27 g/mol

IUPAC Name

tert-butyl N-(C-methylsulfanylcarbonimidoyl)carbamate

InChI

InChI=1S/C7H14N2O2S/c1-7(2,3)11-6(10)9-5(8)12-4/h1-4H3,(H2,8,9,10)

InChI Key

QNNVPHNPWRBCKH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(=N)SC

Origin of Product

United States

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